Cyclohexanemethanol, 4-((ethenyloxy)methyl)-

Polyacetal Synthesis Glass Transition Temperature Rigid Monomer Design

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- (CAS 114651-37-5), commercially known as 1,4-cyclohexanedimethanol monovinyl ether (CHDM-mono), is a specialty monomer and reactive diluent featuring a cyclohexane ring, a primary hydroxyl group, and a single vinyl ether moiety. This bifunctional architecture enables it to serve simultaneously as a Tg-enhancing rigid backbone segment and a crosslinkable site in UV-curable coatings, adhesives, and degradable polymer synthesis.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 114651-37-5
Cat. No. B150730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanemethanol, 4-((ethenyloxy)methyl)-
CAS114651-37-5
Synonyms4-[(Ethenyloxy)methyl]-cyclohexanemethanol;  1,4-Bis(hydroxymethyl)cyclohexane Monovinyl Ether;  4-(Hydroxymethyl)cyclohexylmethyl Vinyl Ether;  Cyclohexane-1,4-dimethanol Monovinyl Ether;  Rapi-Cure CHMVE;  [4-[(Vinyloxy)methyl]cyclohexyl]methanol
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC=COCC1CCC(CC1)CO
InChIInChI=1S/C10H18O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h2,9-11H,1,3-8H2
InChIKeyINRGAWUQFOBNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- (CAS 114651-37-5) for UV-Cure & Polymer Synthesis: Procurement Guide


Cyclohexanemethanol, 4-((ethenyloxy)methyl)- (CAS 114651-37-5), commercially known as 1,4-cyclohexanedimethanol monovinyl ether (CHDM-mono), is a specialty monomer and reactive diluent featuring a cyclohexane ring, a primary hydroxyl group, and a single vinyl ether moiety [1]. This bifunctional architecture enables it to serve simultaneously as a Tg-enhancing rigid backbone segment and a crosslinkable site in UV-curable coatings, adhesives, and degradable polymer synthesis [2]. Unlike simple monofunctional vinyl ethers or highly crosslinking divinyl ethers, it occupies a unique niche, balancing reactivity, mechanical performance, and formulation flexibility [3].

Why 1,4-Cyclohexanedimethanol Monovinyl Ether (CHDM-mono) Cannot Be Replaced by General Vinyl Ethers


Simple in-class substitution fails because CHDM-mono is not a generic vinyl ether. Evidence shows that replacing it with a compound like cyclohexyl vinyl ether (CHVE) removes the critical hydroxyl crosslinking site, eliminating its ability to form durable networks [1]. Conversely, switching to a flexible analog like 4-hydroxybutyl vinyl ether (HBVE) sacrifices the rigid cyclohexane ring, causing a drastic drop in polymer glass transition temperature (Tg) of up to approximately 95 °C and compromising mechanical strength [2]. Using a divinyl ether such as CHDM-di introduces a second reactive site, leading to uncontrolled, excessive crosslinking that can render final coatings brittle . The following quantitative evidence details these precise performance cliffs.

Quantified Performance Differentiation of Cyclohexanemethanol, 4-((ethenyloxy)methyl)- vs. Closest Analogs


Tg Enhancement vs. 4-Hydroxybutyl Vinyl Ether (HBVE): +95 °C Increase in Polyacetal Backbones

When polymerized via self-polyaddition, the polyacetal derived from cyclohexanedimethanol monovinyl ether (CHDM-mono) exhibits a glass transition temperature (Tg) at approximately room temperature (25 °C), in stark contrast to the polyacetal from 4-hydroxybutyl vinyl ether (HBVE), which has a Tg of approximately −70 °C [1]. This structural variety of the main chain directly controls the Tg shift [1].

Polyacetal Synthesis Glass Transition Temperature Rigid Monomer Design

Dual-Function Tg Enhancement and Crosslinking vs. Cyclohexyl Vinyl Ether (CHVE) Lacking Hydroxyl Site

Patent data shows that in rapid-cure fluorocopolymers, the CHDM-mono component acts as a 'dual function' vinyl ether, simultaneously providing a cyclohexyl group for Tg enhancement and a primary hydroxyl radical for rapid crosslinking with isocyanates [1]. In contrast, cyclohexyl vinyl ether (CHVE) provides only Tg enhancement with no crosslinking site, requiring the addition of a separate hydroxy-functional monomer to achieve comparable network formation [1].

Fluorocopolymer Coatings Crosslinking Density Dual-Function Monomer

Controlled Acid Degradability of Polyacetal Polyurethanes for Recyclable Elastomer Design

Polyacetal polyols synthesized from CHDM-mono copolymerized with 1,4-cyclohexanedimethanol diol produce polyurethanes that exhibit smooth, quantitative degradation upon treatment with aqueous acid at room temperature, regenerating the raw material diols [1]. These CHDM-mono-derived polyurethanes possess a Tg of approximately 19 °C, thermal decomposition temperature (Td) ≥ 310 °C, and function as flexible elastomers at room temperature [1].

Degradable Polyurethanes Acid-Labile Linkages Circular Polymer Design

Monofunctional vs. Difunctional Vinyl Ether: Linear Architecture vs. Excess Crosslinking with CHDM-di in UV-Cure Formulations

CHDM-mono is a monofunctional vinyl ether containing a single polymerizable group, making it suitable as a reactive diluent that reduces viscosity without introducing excessive crosslink density . Its difunctional counterpart, 1,4-cyclohexanedimethanol divinyl ether (CHDM-di, CAS 17351-75-6), contains two vinyl ether groups and is explicitly designed for applications requiring high crosslink density, such as UV-inks and release coatings . In UV-cure adhesive or coating formulations where flexibility and balanced mechanical properties are required, CHDM-di's difunctionality can lead to brittle networks with reduced elongation [REFS-2; class-level inference].

UV-Curable Coatings Reactive Diluent Design Crosslink Density Control

Low Toxicity and Skin Irritation Profile vs. Acrylate-Based Reactive Diluents

CHDM-mono is characterized as having low toxicity, low skin irritation, and non-mutagenic properties, as reported in product safety documentation . Commercial vinyl ether reactive diluents (e.g., Ashland Rapi-Cure® series) are also specifically marketed for their low toxicity profiles . In contrast, many widely used acrylate-based reactive diluents (e.g., tripropylene glycol diacrylate, TPGDA) are classified as skin sensitizers (R43/H317) and require additional handling precautions [REFS-3; class-level inference].

Reactive Diluent Safety Low Skin Sensitization UV-Cure Formulation Safety

Water Miscibility Enables Solvent-Free or Aqueous UV-Cure Formulation Design

CHDM-mono is miscible with water in any proportion, enabling its use as a reactive diluent in waterborne UV-curable systems without phase separation . This is attributed to its primary alcohol group, which confers hydrogen-bonding capability and polar solvent compatibility [1]. In contrast, cyclohexyl vinyl ether (CHVE), lacking a hydroxyl group, has significantly lower water solubility [REFS-3; class-level inference].

Aqueous UV-Cure Water-Miscible Monomer VOC Reduction

High-Value Application Scenarios for Cyclohexanemethanol, 4-((ethenyloxy)methyl)- Based on Quantitative Evidence


High-Tg, Rapid-Cure Fluoropolymer Coatings for Architectural and Automotive Topcoats

In fluorocopolymer-based weatherable topcoats, CHDM-mono replaces separate Tg-enhancing and crosslinking monomers by integrating both functions into a single molecule [1]. As demonstrated in US Patent 5,206,320, incorporating 8–60 mol% CHDM-mono into a fluoroolefin/alkyl vinyl ether copolymer yields rapid room-temperature cure with isocyanates to produce glossy, chemical-resistant finishes with balanced hardness and flexibility [1]. The quantified 95 °C Tg advantage over flexible vinyl ether monomers (Section 3, Evidence 1) ensures the coating retains hardness at elevated service temperatures without sacrificing weatherability.

Acid-Degradable Polyurethane Elastomers for Circular Economy and Temporary Bonding

CHDM-mono serves as a key building block for polyacetal polyols used in degradable polyurethane elastomers [2]. The resulting polyurethanes exhibit a Tg of approximately 19 °C and thermal stability above 310 °C, yet undergo smooth, quantitative degradation to recover diol raw materials upon mild aqueous acid treatment at room temperature (Section 3, Evidence 3) [2]. This makes them suitable for recyclable elastomeric components, temporary adhesives, and controlled-release matrices where programmed degradation is a design requirement.

Low-VOC, Waterborne UV-Cure Adhesives and Coatings Requiring Reduced Skin Sensitization

In UV-curable adhesive and coating formulations targeting low volatile organic compound (VOC) emissions and improved occupational safety, CHDM-mono functions as a water-miscible, monofunctional reactive diluent . Its full water miscibility (Section 3, Evidence 6) permits solvent-free or aqueous formulation design, while its low skin irritation and non-mutagenic profile (Section 3, Evidence 5) reduce sensitization risks compared to acrylate-based diluents . The single vinyl ether functionality also prevents the over-crosslinking brittleness associated with divinyl ether diluents (Section 3, Evidence 4), delivering tough, flexible cured films.

Tunable-Tg Polyacetal Thermoplastics via Living Cationic Copolymerization

In precision polymer synthesis, CHDM-mono can be copolymerized with other vinyl ethers via living cationic polymerization to produce well-defined block and graft copolymers with tunable thermal properties [3]. The rigid cyclohexane backbone and pendant hydroxyl functionality of CHDM-mono units provide anchor points for post-polymerization modification while maintaining narrow molecular weight distributions [3]. This enables the rational design of thermoplastic elastomers, smart films, and functional polymer architectures requiring precise control over segmental Tg and reactivity.

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